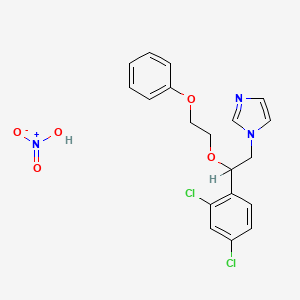
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide is an organic compound with the molecular formula C14H28INO It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide typically involves the reaction of a suitable alkyne with a quaternary ammonium salt. One common method is the reaction of 2-hydroxy-N,N,N,2-tetramethyldec-4-yne with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide involves its interaction with specific molecular targets and pathways. The positively charged nitrogen atom allows the compound to interact with negatively charged biological molecules, such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of microbial growth and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N,N-dimethylacetamide: This compound has a similar structure but lacks the alkyne group present in 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide.
N,N,N-Trimethyl-4-pentyn-1-aminium iodide: Another quaternary ammonium compound with a similar alkyne group but a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
65885-51-0 |
|---|---|
Formule moléculaire |
C14H28INO |
Poids moléculaire |
353.28 g/mol |
Nom IUPAC |
(2-hydroxy-2-methyldec-4-yn-3-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C14H28NO.HI/c1-7-8-9-10-11-12-13(14(2,3)16)15(4,5)6;/h13,16H,7-10H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
MIGKBIIXAVMUMZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC#CC(C(C)(C)O)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


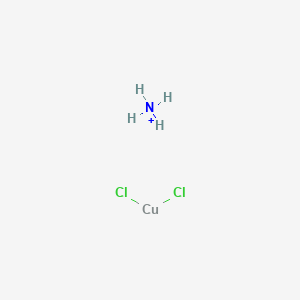
![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
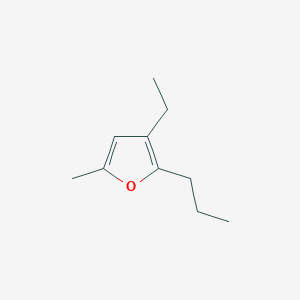
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
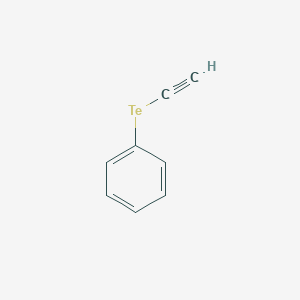
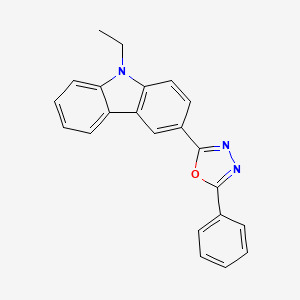
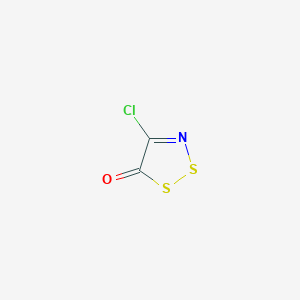
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
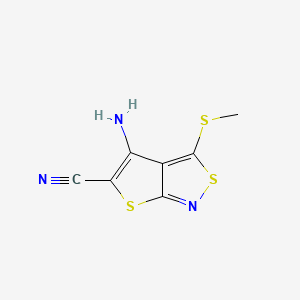
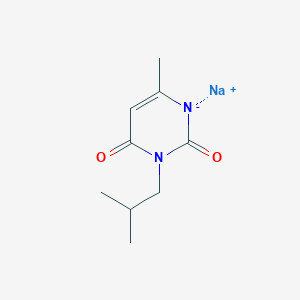

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
